Welcome to the BenchChem Online Store!
molecular formula C17H19NO B1318303 4-([1,1'-Biphenyl]-4-yloxy)piperidine CAS No. 397278-00-1

4-([1,1'-Biphenyl]-4-yloxy)piperidine

Cat. No. B1318303
M. Wt: 253.34 g/mol
InChI Key: OYQXDIZBRYDJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07241778B2

Procedure details

A suspension of tert-butyl 4-hydroxy-1-piperidine carboxylate (497 mg), 4-phenylphenol (300 mg), and polymer-supported triphenylphosphine (1.2 g) in DCM (10 mL) was treated with di-tert-butyl azodicarboxylate (608 mg). The resulting mixture was shaken for 16 h, and filtered through a pad of celite. The pad was washed with DCM (3×5 mL) and the combined filtrates were evaporated. The residue was dissolved in dioxane (5 mL) and treated with hydrogen chloride (5 mL of a 4 N solution in dioxane). After 16 h, solvent was removed and the residue was treated with 10% aqueous sodium hydroxide (20 mL). The resulting mixture was extracted with DCM (2×500 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (1–6% 2M methanolic ammonia/DCM) gave the title compound as a white solid (107 mg). 1H NMR (400 MHz, CDCl3): 7.56–7.49 (m, 4H), 7.42–7.39 (m, 2H), 7.31–7.27 (m, 1H), 6.99–6.96 (m, 2H), 4.43–4.37 (m, 1H), 3.18–3.13 (m, 3H), 2.77–2.70 (m, 2H), 2.07–2.01 (m, 2H), 1.73–1.64 (m, 2H).
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
608 mg
Type
reactant
Reaction Step Two
Yield
1%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[C:15]1([C:21]2[CH:26]=[CH:25][C:24](O)=[CH:23][CH:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[CH2:63]([Cl:65])[Cl:64]>>[NH3:5].[CH2:63]([Cl:65])[Cl:64].[C:15]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:20]=[CH:19][C:18]([O:1][CH:2]2[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]2)=[CH:17][CH:16]=1 |f:5.6|

Inputs

Step One
Name
Quantity
497 mg
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
608 mg
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was shaken for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The pad was washed with DCM (3×5 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dioxane (5 mL)
ADDITION
Type
ADDITION
Details
treated with hydrogen chloride (5 mL of a 4 N solution in dioxane)
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
solvent was removed
ADDITION
Type
ADDITION
Details
the residue was treated with 10% aqueous sodium hydroxide (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N.C(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
C1(=CC=C(C=C1)OC1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.